N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Structure and Properties The compound features a 1,2,5-oxadiazole (furazan) ring substituted at the 3-position with a 4-ethoxyphenyl group and at the 4-position with a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. Its molecular formula is C₁₉H₁₈N₂O₅, with a calculated molecular weight of 366.36 g/mol.
Properties
Molecular Formula |
C19H17N3O5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O5/c1-2-24-13-9-7-12(8-10-13)17-18(22-27-21-17)20-19(23)16-11-25-14-5-3-4-6-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,20,22,23) |
InChI Key |
UTPSWVNUTOUZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Benzodioxine Ring Formation
The benzodioxine core is synthesized via nucleophilic epoxide opening using catechol and epichlorohydrin under basic conditions:
Oxidation to Carboxylic Acid
The secondary alcohol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄):
Table 1: Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O | 100 | 62 |
| CrO₃/H₂SO₄ | Acetone | 0–5 | 78 |
| PCC | CH₂Cl₂ | 25 | 45 |
Synthesis of 3-Amino-4-(4-Ethoxyphenyl)-1,2,5-Oxadiazole
Amidoxime Formation
4-Ethoxyphenylacetonitrile reacts with hydroxylamine hydrochloride in ethanol to yield the amidoxime intermediate:
Cyclization to Oxadiazole
The amidoxime undergoes cyclodehydration in concentrated sulfuric acid to form the 1,2,5-oxadiazole ring:
Table 2: Cyclization Efficiency Under Varied Conditions
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 60 | 4 | 68 |
| PPA | 80 | 6 | 55 |
| HCl (conc.) | 25 | 24 | 32 |
Amide Coupling and Final Product Assembly
Acid Chloride Formation
The benzodioxine carboxylic acid is treated with thionyl chloride to generate the reactive acyl chloride:
Amidation with Oxadiazol-3-Amine
The acyl chloride reacts with 3-amino-4-(4-ethoxyphenyl)-1,2,5-oxadiazole in dichloromethane using triethylamine as a base:
Table 3: Coupling Agent Screening for Amidation
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DMF | 88 |
| DCC | CH₂Cl₂ | 75 |
| None (direct) | CH₂Cl₂ | 82 |
Alternative Synthetic Routes and Comparative Analysis
One-Pot Oxadiazole Formation
A modified approach involves in situ generation of the oxadiazole ring during amidation. However, this method results in lower yields (≤50%) due to competing side reactions.
Palladium-Catalyzed Coupling
Introducing the ethoxyphenyl group via Suzuki-Miyaura coupling post-oxadiazole formation was attempted but led to ring-opening side products, limiting practicality.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis confirmed >98% purity using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the oxadiazole ring or other functional groups.
Substitution: The ethoxyphenyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The oxadiazole ring is known to interact with various biological targets, which could be leveraged in drug design.
Comparison with Similar Compounds
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Molecular Formula: C₁₇H₁₇NO₃
- Key Differences :
- Substituent: 4-ethylphenyl (-CH₂CH₃) vs. 4-ethoxyphenyl (-OCH₂CH₃) in the target compound.
- Impact: The ethyl group reduces polarity, whereas the ethoxy group introduces moderate hydrogen-bonding capacity. This difference may affect solubility (ethoxyphenyl likely more soluble in polar solvents) and metabolic oxidation pathways .
- Applications : Used as a reference in structure-activity relationship (SAR) studies for benzodioxine derivatives.
ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine)
- Molecular Formula : C₄H₂N₈O₄
- Key Differences :
- Core Structure: Contains two nitro groups and an azo linkage (-N=N-), unlike the target compound’s carboxamide and ethoxyphenyl groups.
- Reactivity: Nitro groups confer explosive properties, limiting biomedical applications. The target compound’s lack of nitro groups improves stability and reduces toxicity .
- Applications : Primarily used in energetic materials (e.g., propellants).
Isoxazolecarboxamide Derivatives (e.g., 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide)
- Molecular Formula : C₂₅H₁₉N₃O₄ (example from )
- Key Differences :
- Heterocycle: Isoxazole (1,2-oxazole) vs. 1,2,5-oxadiazole . Isoxazole’s oxygen at position 1 alters electron distribution, affecting binding affinity in biological targets.
- Substituents: Azo (-N=N-) and benzodioxine groups are shared, but the target compound’s ethoxyphenyl may offer superior steric compatibility in enzyme pockets .
- Applications : Explored as antimicrobial and anticancer agents.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects : Ethoxy groups improve solubility over ethyl analogs, critical for oral bioavailability .
- Heterocycle Stability : 1,2,5-Oxadiazoles are more thermally stable than isoxazoles, favoring pharmaceutical synthesis .
- Safety Profile : Absence of nitro/azo groups in the target compound reduces mutagenic risks compared to ANAZF .
Conclusion N-[4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exhibits a balanced profile of solubility, stability, and safety relative to its analogs.
Biological Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells.
Case Study: Anticancer Efficacy
In a study by Zhang et al., various oxadiazole derivatives were synthesized and screened for their anticancer activity using TRAP PCR-ELISA assays. Among them, compounds similar to this compound showed promising results against several cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The most potent compound had an IC50 value of 1.18 µM, which was significantly lower than the positive control staurosporine (IC50 = 4.18 µM) .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 | 1.18 | |
| Staurosporine | HEPG2 | 4.18 | |
| Ethidium Bromide | HEPG2 | 2.71 |
Antimicrobial Activity
In addition to its anticancer properties, this compound and its derivatives are being investigated for their antimicrobial potential. Research has shown that oxadiazole derivatives can inhibit various bacterial strains and may possess antitubercular activity.
Case Study: Antitubercular Effects
Dhumal et al. conducted research on the antitubercular activity of oxadiazole derivatives. The study highlighted that certain derivatives exhibited strong inhibition against Mycobacterium bovis BCG both in active and dormant states. Molecular docking studies indicated that these compounds bind effectively to the active site of mycobacterial enoyl reductase (InhA), which is crucial for fatty acid biosynthesis in mycobacteria .
Table 2: Antimicrobial Activity Overview
| Compound Name | Target Organism | Activity | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | Mycobacterium bovis BCG | Strong Inhibition | |
| Oxadiazole Derivative B | Mycobacterium bovis BCG | Moderate Inhibition |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. The induction of apoptosis in cancer cells is facilitated through various pathways including mitochondrial disruption and caspase activation.
Q & A
Q. What synthetic methodologies are commonly employed to prepare benzodioxane-oxadiazole hybrids like N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Cyclocondensation : Formation of the 1,2,5-oxadiazole ring via reaction of nitrile oxides with benzodioxane precursors under reflux conditions (e.g., ethanol or DMF as solvents) .
- Amide Coupling : Carboxamide linkages are formed using coupling agents like EDCl/HOBt or DCC in anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final compound .
Q. What spectroscopic techniques are standard for characterizing this compound?
- 1H/13C NMR : To confirm proton environments (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3 and δ 4.0–4.2 ppm for OCH2) and aromatic/heterocyclic carbons .
- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹ for amide) and C-O-C bands (~1250 cm⁻¹ for benzodioxane) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclocondensation efficiency compared to ethanol, as seen in analogous oxadiazole syntheses .
- Catalyst Use : Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis could reduce reaction time and improve regioselectivity .
- Stoichiometric Adjustments : Excess nitrile oxide precursors (1.2–1.5 equiv) may drive oxadiazole formation to completion .
Q. How can contradictions in structural data (e.g., NMR vs. X-ray crystallography) be resolved?
- Dynamic Effects Analysis : Variable-temperature NMR can identify conformational flexibility (e.g., benzodioxane ring puckering) that causes spectral discrepancies .
- Crystallographic Refinement : Single-crystal X-ray diffraction provides definitive bond angles/lengths, resolving ambiguities from NMR (e.g., rotational isomers) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR spectra to cross-verify experimental data .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., α-glucosidase inhibition for anti-diabetic potential, referencing benzodioxane derivatives in hepatoprotective studies) .
- Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, following CLSI guidelines .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HepG2) to assess therapeutic index .
Q. What in silico strategies predict the compound’s pharmacokinetic and target-binding properties?
- Molecular Docking : AutoDock Vina or Glide can model interactions with targets like COX-2 or bacterial enzymes, guided by benzodioxane-oxadiazole SAR .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with bioavailability or toxicity .
- ADMET Prediction : Tools like SwissADME or pkCSM estimate permeability, metabolic stability, and CYP450 interactions .
Methodological Challenges and Solutions
Q. How can researchers address low solubility during biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
